![molecular formula C7H7N3 B118347 1H-pyrrolo[3,2-b]pyridin-7-amine CAS No. 142078-41-9](/img/structure/B118347.png)

1H-pyrrolo[3,2-b]pyridin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

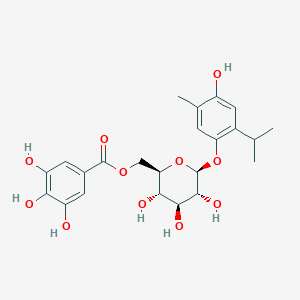

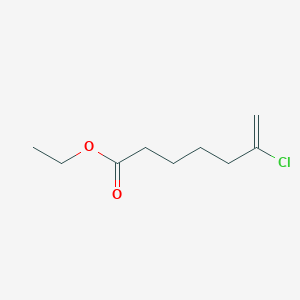

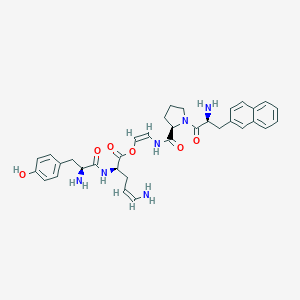

1H-pyrrolo[3,2-b]pyridin-7-amine is a heterocyclic compound . It has been identified in the synthesis and structure-activity relationships of new 1H-pyrrolo[2,3-b]pyridine derivatives .

Synthesis Analysis

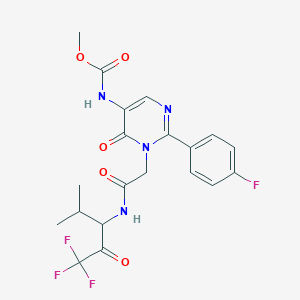

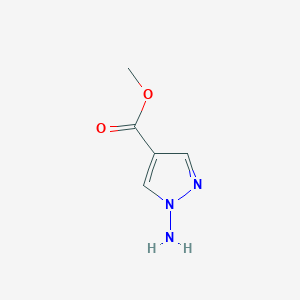

1H-pyrrolo[2,3-b]pyridin-7-amine derivatives have been synthesized based on a docking model as potassium-competitive acid blockers (P-CABs) . The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[3,2-b]pyridin-7-amine is C7H7N3 . It has a molecular weight of 133.15 .Chemical Reactions Analysis

The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .科学的研究の応用

Synthesis of Heterocyclic Compounds

1H-pyrrolo[3,2-b]pyridin-7-amine: serves as a key intermediate in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in numerous pharmacologically active molecules .

Biomedical Research

This compound is utilized in biomedical research for its potential therapeutic properties. It’s structurally similar to naturally occurring nucleotides, which makes it a valuable scaffold for developing new medications .

Development of Antidiabetic Agents

Research indicates potential applications in the treatment of diabetes. Compounds derived from 1H-pyrrolo[3,2-b]pyridin-7-amine may help reduce blood glucose levels, offering a new avenue for antidiabetic drug development .

Oncology Applications

There’s ongoing research into the use of this compound in oncology. It may inhibit certain pathways involved in cancer cell proliferation, making it a candidate for anti-cancer drug development .

Neurological Disorders

Due to its ability to cross the blood-brain barrier, derivatives of 1H-pyrrolo[3,2-b]pyridin-7-amine are being explored for treating neurological disorders, including Alzheimer’s disease and Parkinson’s disease .

Anti-Inflammatory Properties

The compound’s derivatives are being studied for their anti-inflammatory properties. This could lead to new treatments for chronic inflammatory diseases .

Cardiovascular Therapeutics

Its derivatives may also have applications in cardiovascular diseases. By modulating biological pathways, they could provide new treatments for conditions like hypertension and atherosclerosis .

Antiviral Research

Lastly, 1H-pyrrolo[3,2-b]pyridin-7-amine and its derivatives are being investigated for their antiviral properties, which could be crucial in the development of new antiviral drugs .

作用機序

Target of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .

Pharmacokinetics

Related compounds have been reported to exhibit high total clearance and low oral bioavailability .

Result of Action

Related compounds have been shown to inhibit cell proliferation and induce apoptosis .

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

特性

IUPAC Name |

1H-pyrrolo[3,2-b]pyridin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDKWHJWSWYUKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=CN=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565903 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrrolo[3,2-b]pyridin-7-amine | |

CAS RN |

142078-41-9 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

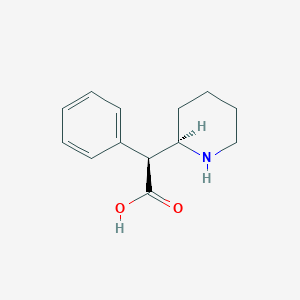

![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B118271.png)

![Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate](/img/structure/B118287.png)